molecular formula C12H16ClNO2 B1388737 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride CAS No. 1101199-16-9

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B1388737
CAS No.: 1101199-16-9
M. Wt: 241.71 g/mol
InChI Key: NOVXIEHCYMHMLN-UHFFFAOYSA-N
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Description

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride is a derivative of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), which is an unnatural α-amino acid with unique conformational features . It represents the core structural motif in a large number of tailored enzyme inhibitors, potent receptor ligands, and analogs of natural products with a wide range of pharmacological applications .


Synthesis Analysis

Two new strategies for the efficient synthesis of racemic 1,2,3,4-tetrahydroisoquinoline-3-phosphonic acid (TicP) have been developed . The first strategy involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization . The second strategy involves a radical decarboxylation–phosphorylation reaction on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) .


Molecular Structure Analysis

The empirical formula of this compound is C10H11NO2 . Its molecular weight is 177.20 .


Chemical Reactions Analysis

The synthesis of this compound involves the electron-transfer reduction of the easily obtained α,β-dehydro phosphonophenylalanine followed by a Pictet–Spengler cyclization .


Physical And Chemical Properties Analysis

This compound is a solid compound . Its SMILES string is OC(=O)C1Cc2ccccc2CN1 .

Scientific Research Applications

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride has been used in a variety of scientific research applications. It has been used to study the effects of monoamine oxidase inhibitors on the metabolism of serotonin and dopamine. It has also been used to study the effects of serotonin reuptake inhibitors on the metabolism of serotonin. In addition, this compound has been used to study the effects of catechol-O-methyltransferase inhibitors on the metabolism of dopamine and norepinephrine.

Advantages and Limitations for Lab Experiments

The use of 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain. It also has a relatively long shelf life. However, there are some limitations to its use. It is not approved for use in humans, and there is a risk of toxicity if it is used in high doses.

Future Directions

There are a number of potential future directions for research on 2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride. These include further study of its mechanism of action and biochemical and physiological effects. It may also be useful to study its potential therapeutic applications, including its use in the treatment of depression and anxiety. In addition, further research could be done to explore its potential use in the treatment of other neurological disorders. Finally, it may be useful to study its potential use as an adjuvant to other medications.

Biochemical Analysis

Biochemical Properties

2-Ethyl-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with enzymes such as protein-tyrosine phosphatase 1B (PTP-1B) and peroxisome proliferator-activated receptors (PPARγ and PPARα) . These interactions are crucial as they can influence various metabolic pathways and cellular processes. The compound acts as an inhibitor for PTP-1B, which is involved in the regulation of insulin signaling and glucose homeostasis . Additionally, its interaction with PPARs suggests a role in lipid metabolism and energy homeostasis .

Cellular Effects

This compound has been observed to affect various cell types and cellular processes. It influences cell signaling pathways, particularly those involved in insulin signaling and lipid metabolism . The compound can modulate gene expression by acting on transcription factors such as PPARs, leading to changes in the expression of genes involved in glucose and lipid metabolism . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of PTP-1B, inhibiting its activity and thereby enhancing insulin signaling . This inhibition leads to increased glucose uptake and improved insulin sensitivity. Additionally, the compound activates PPARγ and PPARα, which are nuclear receptors that regulate gene expression related to lipid metabolism . These interactions result in the modulation of metabolic pathways and improved energy homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound maintains its inhibitory effects on PTP-1B and its activation of PPARs, suggesting sustained efficacy in modulating metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance insulin sensitivity and improve glucose homeostasis without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glucose and lipid metabolism . The compound interacts with enzymes such as PTP-1B and PPARs, influencing the activity of these pathways . By inhibiting PTP-1B, the compound enhances insulin signaling, leading to improved glucose uptake and utilization . Additionally, its activation of PPARs modulates lipid metabolism, promoting lipid oxidation and reducing lipid accumulation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to interact with albumin, which facilitates its transport in the bloodstream . Additionally, it can be taken up by cells through specific transporters, allowing it to exert its effects within target tissues . The distribution of the compound within tissues is influenced by its binding affinity to these transporters and proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as PTP-1B and PPARs . This localization allows it to effectively modulate metabolic pathways and cellular processes . Additionally, the compound may undergo post-translational modifications that influence its targeting to specific subcellular compartments .

Properties

IUPAC Name

2-ethyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-2-13-8-10-6-4-3-5-9(10)7-11(13)12(14)15;/h3-6,11H,2,7-8H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVXIEHCYMHMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2=CC=CC=C2CC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.